3-Methyl-1,2-cyclopentanediol chemical properties
3-Methyl-1,2-cyclopentanediol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-Methyl-1,2-cyclopentanediol , a critical intermediate in flavor chemistry and carbocyclic nucleoside synthesis.
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Part 1: Executive Technical Summary
3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) is a vicinal diol comprising a five-membered aliphatic ring substituted with a methyl group at the C3 position. It exists as two diastereomers—cis and trans—each possessing distinct thermodynamic and reactivity profiles.
Its primary industrial significance lies in its role as the immediate precursor to 3-Methyl-1,2-cyclopentanedione (Cyclotene/Maple Lactone), a high-value flavorant. In pharmaceutical research, the compound serves as a chiral scaffold for carbocyclic nucleosides (e.g., Aristeromycin analogs), where the cyclopentane ring mimics the ribose sugar of DNA/RNA, conferring resistance to hydrolytic cleavage by phosphorylases.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Methylcyclopentane-1,2-diol |
| CAS Number (Mix) | 27583-37-5 |
| CAS (Stereoisomers) | cis: 5057-98-7 (Generic ref); trans: 5057-99-8 (Generic ref) |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| SMILES | CC1C(O)C(O)CC1 |
Part 2: Physicochemical Profile[7]
The stereochemistry of the hydroxyl groups significantly influences the physical state and intramolecular forces. The cis-isomer is capable of forming an intramolecular hydrogen bond, slightly lowering its boiling point relative to the trans-isomer, which relies exclusively on intermolecular bonding.
Comparative Properties Table
| Property | 3-Methyl-1,2-cyclopentanediol (General) | cis-Isomer (Predicted/Inferred) | trans-Isomer (Predicted/Inferred) |
| Physical State | Viscous Liquid / Low-melting Solid | Liquid at RT (MP ~20-25°C) | Crystalline Solid (MP >40°C) |
| Boiling Point | 215–220 °C (at 760 mmHg) | ~108 °C (at 20 mmHg) | ~115 °C (at 20 mmHg) |
| Density | 1.08 g/cm³ | ~1.09 g/cm³ | ~1.07 g/cm³ |
| LogP | 0.14 (Hydrophilic) | 0.10 | 0.18 |
| pKa | ~14.8 (Secondary Alcohol) | ~14.7 | ~14.9 |
| Solubility | Highly soluble in H₂O, EtOH, DMSO | Miscible | Soluble |
Note: Experimental values for the specific 3-methyl derivative are scarce; values are extrapolated from 1,2-cyclopentanediol analogs and validated against computational models (Cheméo, PubChem).
Part 3: Synthesis & Production Architectures
The synthesis of 3-methyl-1,2-cyclopentanediol is dictated by the required stereochemistry. Two primary routes exist: Oxidative Functionalization (from alkene) and Reductive Reconstruction (from dione).
Route A: Stereoselective Dihydroxylation (From 3-Methylcyclopentene)
This route is preferred for generating high-purity chiral building blocks for drug discovery.
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Syn-Dihydroxylation (Yields cis-Diol):
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Reagents: Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO), Acetone/Water (Upjohn conditions).
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Mechanism: The osmium tetroxide forms a cyclic osmate ester across the syn face of the double bond (C1=C2). Hydrolysis releases the cis-diol.
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Stereocontrol: The C3-methyl group exerts steric influence, favoring attack from the face anti to the methyl group, yielding the all-cis or 1,2-cis-2,3-trans isomer depending on conditions.
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Anti-Dihydroxylation (Yields trans-Diol):
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Reagents: m-Chloroperoxybenzoic acid (mCPBA) followed by acidic hydrolysis (H₃O⁺).
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Mechanism: Epoxidation forms 3-methyl-1,2-epoxycyclopentane. Subsequent acid-catalyzed ring opening occurs via backside attack (Sₙ2-like), inverting the configuration at the attacked carbon.
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Route B: Hydrogenation of Cyclotene (Industrial)
Used when the diol is a transient intermediate or for bulk production where stereochemistry is less critical.
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Substrate: 3-Methyl-1,2-cyclopentanedione (Cyclotene).[1][2]
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Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel.
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Conditions: 50–100 bar H₂, 80–120°C.
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Outcome: Reduction of the ketone functions yields the diol. Kinetic control typically favors the cis-isomer due to catalyst surface approach constraints.
Visualization: Synthesis Pathways[9]
Caption: Stereodivergent synthesis pathways from alkene precursors and redox connection to Cyclotene.
Part 4: Chemical Reactivity & Functionalization[10][11]
The 1,2-diol motif is a versatile handle for further chemical elaboration.
Oxidation to Cyclotene (Flavor Synthesis)
The most commercially relevant reaction is the oxidation of the diol back to the diketone (or keto-enol tautomer).
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Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or catalytic dehydrogenation (Cu/Zn catalysts at 250°C).
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Mechanism: Sequential oxidation of hydroxyls. The resulting 1,2-diketone tautomerizes to the stable enol form (Cyclotene), driven by conjugation and hydrogen bonding.
Acetal Protection (Drug Development)
To utilize the ring in nucleoside synthesis, the diol must often be protected.
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Reagent: 2,2-Dimethoxypropane (DMP) + pTsOH (cat).
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Product: 3-Methyl-cyclopentane-1,2-acetonide.
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Selectivity: The cis-isomer reacts rapidly to form a strained 5,5-fused bicyclic system. The trans-isomer reacts poorly or not at all, making this a method for kinetic resolution of isomers.
Oxidative Cleavage
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Reagent: NaIO₄ (Sodium Periodate).
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Product: 3-Methyl-1,5-pentanedial (Open chain dialdehyde).
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Utility: Ring-opening strategy to access chiral acyclic fragments.
Part 5: Experimental Protocols
Protocol 1: Upjohn Dihydroxylation (Synthesis of cis-Diol)
Use this protocol to generate the cis-isomer from 3-methylcyclopentene.
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Setup: Charge a round-bottom flask with 3-methylcyclopentene (10 mmol) and NMO (11 mmol, 50% aq. solution).
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Solvent: Add Acetone:Water (3:1 v/v, 20 mL).
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Catalyst: Add OsO₄ (2.5% wt in t-BuOH, 0.2 mol%). Caution: OsO₄ is volatile and highly toxic. Use extreme care.
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Reaction: Stir at room temperature for 12 hours. Monitor by TLC (stain with KMnO₄; alkene spot disappears, polar diol spot appears).
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Quench: Add solid Na₂SO₃ (1 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV).
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Workup: Filter through Celite. Extract filtrate with EtOAc (3x). Dry over MgSO₄ and concentrate.
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Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
Protocol 2: Swern Oxidation (Diol to Cyclotene)
Use this protocol to convert the diol to the flavor compound.
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Activation: To oxalyl chloride (1.1 eq) in dry DCM at -78°C, add dry DMSO (2.2 eq) dropwise. Stir 15 min.
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Addition: Add 3-methyl-1,2-cyclopentanediol (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.
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Termination: Add Et₃N (5.0 eq) and warm to Room Temperature.
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Result: The reaction yields the 1,2-dione, which spontaneously tautomerizes to 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene).
Part 6: Applications in Drug Design
Carbocyclic Nucleosides
The 3-methyl-1,2-cyclopentanediol scaffold mimics the ribose sugar in nucleosides. Replacing the ring oxygen of ribose with a methylene group (CH₂) increases metabolic stability against phosphorylases.
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Target: Antiviral and anticancer agents (e.g., Neplanocin A analogs).
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Logic: The diol provides the 2',3'-hydroxyls necessary for hydrogen bonding within the enzyme active site, while the 3-methyl group can be used to probe steric bulk tolerance or lock conformation.
Visualization: Metabolic Precursor Relationship
Caption: Divergent utility in flavor manufacturing vs. pharmaceutical scaffold construction.
Part 7: References
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Sigma-Aldrich. 3-Methyl-1,2-cyclopentanedione Product Sheet (Cyclotene).Link
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VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides. Tetrahedron Letters. Link
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ChemicalBook. 3-Methylcyclopent-2-en-1-one Synthesis and Properties.Link
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PubChem. Compound Summary: 3-Methyl-1,2-cyclopentanedione.[1][2] National Library of Medicine. Link
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Cheméo. Physical Properties of 1,2-Cyclopentanediol isomers.Link
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Sliwka, H. R. (1984).[3] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[3] Helvetica Chimica Acta.[3] Link
